molecular formula C7H7BBrFO2 B3241082 2-Bromo-6-fluoro-4-methylphenylboronic acid CAS No. 1451391-47-1

2-Bromo-6-fluoro-4-methylphenylboronic acid

Cat. No.: B3241082
CAS No.: 1451391-47-1
M. Wt: 232.84 g/mol
InChI Key: OIEVTAXQXHBUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-4-methylphenylboronic acid (CAS 1451391-47-1) is a high-purity organoboron building block of significant interest in synthetic and medicinal chemistry . With the molecular formula C7H7BBrFO2 and a molecular weight of 232.84, it is characterized by the presence of both a reactive boronic acid group and a bromo substituent on the same aromatic ring, which is further functionalized with fluorine and methyl groups . This unique structure makes it a versatile precursor in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is pivotal for constructing biaryl and heterobiaryl architectures found in many active pharmaceutical ingredients (APIs) . The simultaneous presence of the boronic acid and bromine allows for controlled, sequential functionalization, offering researchers a high degree of synthetic flexibility. The fluorine and methyl substituents can be critical for modulating the electronic properties, lipophilicity, and metabolic stability of the final target molecules. As such, this compound serves as a critical scaffold in the research and development of new therapeutic agents and advanced materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. References 1. Boronpharm. (n.d.). This compound. Retrieved from https://www.boronpharm.com/boron/1451391-47-1.html 2. 1PlusChem. (2025). (2-Bromo-6-fluoro-4-methylphenyl)boronic acid. Retrieved from https://www.1pchem.com/prod/1451391-47-1

Properties

IUPAC Name

(2-bromo-6-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEVTAXQXHBUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Br)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Fluoro 4 Methylphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are fundamental for the construction of biaryl frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of 2-bromo-6-fluoro-4-methylphenylboronic acid presents specific challenges and opportunities in these transformations.

Suzuki-Miyaura Coupling: Optimization of Conditions and Substrate Scope with Polyhalogenated Arylboronic Acids

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. The efficiency of this reaction with polyhalogenated arylboronic acids like this compound is highly dependent on a careful selection of reaction parameters to maximize yield and minimize side products.

Key optimization parameters include the choice of palladium catalyst, ligand, base, and solvent system. For sterically hindered or electronically deactivated substrates, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. The choice of base is also critical; inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used to facilitate the transmetalation step. mdpi.com The solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water, influences the solubility of the reagents and the reaction rate. mdpi.com

The optimization of a Suzuki-Miyaura coupling often involves systematically varying these parameters as illustrated in the following representative table for a generic polyhalogenated arylboronic acid.

EntryPd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8060
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane/H₂O11092
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10078

The substrate scope for couplings with this compound is broad, encompassing a variety of aryl and heteroaryl bromides, iodides, and triflates. The presence of both electron-donating and electron-withdrawing groups on the coupling partner is generally well-tolerated, although reaction conditions may require adjustment. mdpi.com

Water-Accelerated Suzuki-Miyaura Protocols and Green Chemistry Considerations

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Suzuki-Miyaura protocols. researchgate.net A key development has been the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.netarkat-usa.org These aqueous protocols often lead to accelerated reaction rates compared to those in organic solvents. acs.org

Water-based Suzuki-Miyaura reactions can be performed with water-soluble catalysts or, more commonly, under biphasic conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate interaction between the organic and aqueous phases. arkat-usa.orgacs.org The use of water as the sole reaction medium eliminates the need for volatile and often toxic organic solvents, significantly reducing the environmental impact of the synthesis. researchgate.netnih.gov Furthermore, protocols using heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have been developed in water, allowing for easy catalyst recovery and reuse, further enhancing the green credentials of the process. researchgate.net These methodologies are applicable to a wide range of substrates, including functionalized and polyhalogenated arylboronic acids.

Site-Selective Cross-Coupling in Polyhalogenated Systems

A significant feature of this compound is the presence of two different halogen atoms on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the site of reactivity is overwhelmingly determined by the relative bond strength of the carbon-halogen bonds and their propensity to undergo oxidative addition to the palladium(0) center.

The order of reactivity for halogens in oxidative addition is I > Br > Cl >> F. nih.gov Consequently, the carbon-bromine (C-Br) bond is far more reactive than the carbon-fluorine (C-F) bond under typical Suzuki-Miyaura conditions. This inherent difference in reactivity allows for highly site-selective cross-coupling. When this compound is used to arylate a polyhalogenated electrophile, or when the boronic acid itself acts as the electrophile (after conversion to a halide), the C-Br bond will react selectively. This leaves the robust C-F bond untouched, providing a synthetic handle for subsequent, more forcing transformations if desired. This chemoselectivity is a powerful tool for the stepwise and controlled functionalization of complex aromatic systems. nih.govresearchgate.net

Tandem Cross-Coupling and Cyclization Strategies

The versatility of arylboronic acids extends to their use in tandem or sequential reaction sequences, where multiple bonds are formed in a single operation without the isolation of intermediates. One such strategy involves a tandem cyclization/Suzuki-Miyaura coupling.

For instance, a precursor containing an alkyne and a suitable nucleophile can first undergo a metal-catalyzed cycloisomerization to form a heterocyclic intermediate that retains a boronic acid or boronate ester functionality. nih.gov This intermediate can then, in the same pot or in a subsequent step, undergo a Suzuki-Miyaura coupling with an aryl halide. In a reverse scenario, a cyclization precursor could be coupled with this compound to introduce the substituted aryl moiety, which might then direct or participate in a subsequent cyclization step. These tandem strategies offer a rapid and efficient pathway to construct complex molecular architectures, increasing synthetic efficiency by reducing the number of purification steps. nih.gov

Other Metal-Catalyzed Coupling Reactions

While palladium catalysis is dominant, other metals can also effectively utilize arylboronic acids for C-C bond formation, often through distinct mechanistic pathways that offer complementary reactivity.

Direct C-H Arylation of Electron-Deficient Heterocycles

A powerful alternative to traditional cross-coupling, which requires pre-functionalization of both coupling partners with a halogen and a boron moiety, is direct C–H arylation. A notable development in this area is a silver(I)-catalyzed method for the direct arylation of electron-deficient heterocycles with arylboronic acids. nih.govnih.gov This reaction proceeds readily at room temperature and avoids the need for palladium catalysts. nih.govsci-hub.ru

The reaction is typically carried out using catalytic silver(I) nitrate (B79036) (AgNO₃) in the presence of a persulfate co-oxidant, such as potassium persulfate (K₂S₂O₈). nih.govresearchgate.net The proposed mechanism involves the generation of an aryl radical from the boronic acid, which then adds to the protonated, electron-deficient heterocycle in a process reminiscent of a Minisci reaction. nih.gov This method has a broad scope and is tolerant of a wide array of functional groups on both the heterocycle and the arylboronic acid, including the halogen substituents present in this compound. nih.govresearchgate.net This provides a direct and efficient route to synthesize arylated heterocycles that would be more challenging to access via traditional methods. nih.govfigshare.com

The table below showcases representative examples of this transformation using various arylboronic acids and electron-deficient heterocycles from the literature.

EntryHeterocycleArylboronic AcidConditionsYield (%)
1Pyridinep-Tolylboronic acidAgNO₃ (cat.), K₂S₂O₈, H₂O/DCM, RT85
2PyrazinePhenylboronic acidAgNO₃ (cat.), K₂S₂O₈, H₂O/DCM, RT72
3Quinoline4-Methoxyphenylboronic acidAgNO₃ (cat.), K₂S₂O₈, H₂O/DCM, RT91
4Lepidine4-Chlorophenylboronic acidAgNO₃ (cat.), K₂S₂O₈, H₂O/DCM, RT78

Formal C1 Homologation of Arylboronic Acids

Formal C1 homologation extends an aryl group by a single carbon atom. While specific studies on the C1 homologation of this compound are not prevalent in the reviewed literature, the general mechanism for arylboronic acids involves a palladium-catalyzed cross-coupling reaction. In a notable method, arylboronic acids are reacted with halomethylboronic acid pinacol (B44631) esters, which serve as a carbenoid equivalent. This process facilitates a formal C1 insertion, yielding the corresponding benzyl (B1604629) boronic acid pinacol ester. The reaction is predicated on the chemoselective transmetalation of the arylboronic acid in the presence of the halomethylboronic acid ester. This transformation is significant as it provides access to valuable benzylic boronic esters from readily available arylboronic acids.

Halodeboronation Pathways of Arylboronic Acids

Halodeboronation is a reaction where the boronic acid group is replaced by a halogen. This process is particularly relevant for compounds like this compound, which already contains halogen substituents.

Mechanism of Electrophilic Halodeboronation

The electrophilic halodeboronation of arylboronic acids is understood to proceed through a boronate-driven ipso-substitution pathway. This mechanism is catalyzed by a general Lewis base, which activates the boronic acid towards electrophilic attack. Contrary to some initial hypotheses, this reaction does not necessitate the presence of a copper catalyst. The reaction is initiated by the coordination of a Lewis base to the boron atom, forming a more nucleophilic boronate species. This activated intermediate then reacts with an electrophilic halogen source, leading to the displacement of the boronate group and the formation of the corresponding aryl halide.

A scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) from 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed bromodeboronation provides a practical example of this type of transformation. nih.govacs.org This suggests that this compound would likely undergo a similar reaction.

Factors Influencing Regioselectivity and Chemoselectivity in Polyhalogenated Arylboronic Acids

In polyhalogenated arylboronic acids, the regioselectivity and chemoselectivity of further reactions, including additional halodeboronation or cross-coupling reactions, are dictated by the electronic and steric environment of the reaction sites. The existing substituents on the aromatic ring, such as the bromine and fluorine atoms in this compound, exert significant influence.

For instance, in Suzuki-Miyaura cross-coupling reactions involving polyhalogenated arenes, the site of reaction is often determined by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl. In the case of this compound, the C-Br bond would be the more likely site for oxidative addition in a palladium-catalyzed coupling reaction compared to the more stable C-F bond.

The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the adjacent carbon, potentially influencing the regioselectivity of nucleophilic attack or the ease of oxidative addition. The fluorine atom, being highly electronegative, and the bromine atom both act as electron-withdrawing groups through induction, while the methyl group is electron-donating. The interplay of these electronic effects, along with steric hindrance from the ortho-substituents, will ultimately determine the outcome of competitive reactions.

Non-Coupling Reactivity of the Boronic Acid Moiety

Beyond its utility in cross-coupling reactions, the boronic acid functional group exhibits its own distinct reactivity.

Lewis Acidity and Reversible Boronate Ester Formation

Boronic acids are Lewis acids due to the electron-deficient nature of the boron atom. This Lewis acidity allows them to reversibly react with Lewis bases, most notably diols, to form cyclic boronate esters. mpg.de This equilibrium is pH-dependent, with the formation of the boronate ester being favored in neutral to basic conditions.

The Lewis acidity of a particular arylboronic acid, and thus the stability of the corresponding boronate esters, is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center. For this compound, the electron-withdrawing bromine and fluorine atoms would be expected to enhance its Lewis acidity compared to unsubstituted phenylboronic acid. However, steric hindrance from the ortho-substituents can also impact the approach of the diol and the geometry of the resulting ester, potentially counteracting the electronic effects.

The kinetics of boronate ester formation can also be affected by ortho-substituents. For instance, studies on ortho-aminomethyl functionalized phenylboronic acids have shown that the ortho group can influence the rate of ester formation through intramolecular interactions. nih.gov

Protonation and Other Competitive Side Reactions in Reactivity Studies

In the context of reactivity studies, particularly in cross-coupling reactions, several side reactions involving the boronic acid moiety can occur. One of the most common is protodeboronation (or protonolysis), where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, 3-bromo-5-fluoro-toluene). This side reaction is often observed under the conditions used for cross-coupling reactions and can reduce the yield of the desired product.

Other competitive reactions can include the formation of boroxines (anhydrides of boronic acids) and other unproductive boron species, which can sequester the active boronic acid from the desired reaction pathway. Careful control of reaction conditions, such as temperature, pH, and the choice of base and solvent, is often necessary to minimize these side reactions and maximize the efficiency of the intended transformation.

Applications of 2 Bromo 6 Fluoro 4 Methylphenylboronic Acid As a Building Block in Complex Chemical Synthesis

Construction of Substituted Biphenyls and Polyaromatic Systems via Cross-Coupling

The synthesis of biaryl and polyaromatic scaffolds is fundamental in materials science and medicinal chemistry. gre.ac.uk 2-Bromo-6-fluoro-4-methylphenylboronic acid is an exemplary reagent for these constructions, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

The title compound possesses both a boronic acid group (the nucleophile) and a bromo group (the electrophile), allowing it to participate in the Suzuki-Miyaura reaction in two distinct ways. It can be coupled with various aryl halides or triflates via its boronic acid moiety, or it can be coupled with other arylboronic acids via its bromo group. acs.org This dual reactivity permits the sequential and controlled assembly of complex aromatic systems.

For instance, the boronic acid can first be coupled with an aryl halide under standard Suzuki conditions (e.g., a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃). The resulting biphenyl (B1667301) molecule still contains the bromo and fluoro substituents, which can be used for subsequent transformations. mdpi.com This stepwise approach is crucial for building large, well-defined polyaromatic hydrocarbons (PAHs). researchgate.netrsc.org

Table 1: Examples of Substituted Biphenyls via Suzuki-Miyaura Coupling

This interactive table showcases potential biphenyl products synthesized from this compound.

Coupling Partner (Aryl Halide)Catalyst SystemProduct
4-IodoanisolePd(PPh₃)₄, Na₂CO₃2-Bromo-6-fluoro-4'-methoxy-4-methyl-1,1'-biphenyl
1-Bromo-3-nitrobenzenePd(dppf)Cl₂, K₃PO₄2-Bromo-6-fluoro-4-methyl-3'-nitro-1,1'-biphenyl
2-ChloropyridineSPhos Pd G2, Cs₂CO₃2-(2-Bromo-6-fluoro-4-methylphenyl)pyridine
Methyl 4-bromobenzoatePd(OAc)₂, P(o-tol)₃, K₂CO₃Methyl 4'-(2-bromo-6-fluoro-4-methyl)biphenyl-4-carboxylate

Synthesis of Halogenated Heterocyclic and Carbocyclic Compounds

The presence of halogen atoms in cyclic structures is a key feature of many pharmaceuticals and agrochemicals. ugent.be this compound is a valuable precursor for introducing a halogenated phenyl motif into a variety of carbocyclic and heterocyclic frameworks. The compound's existing bromo and fluoro substituents are carried into the final molecular structure, imparting specific steric and electronic properties.

The synthesis can proceed through several catalytic pathways. For example, an asymmetric Suzuki-Miyaura type reaction can be employed to couple the boronic acid with a functionalized allyl chloride, forming the basis of a new carbocyclic ring with high enantiomeric purity. tmc.edunih.gov Alternatively, direct C-H arylation allows for the coupling of the boronic acid with electron-deficient heterocycles, a method that forgoes the need for pre-halogenation of the coupling partner. researchgate.net Intramolecular cyclization strategies are also possible, where the boronic acid and bromo group are used in a cascade reaction to form fused ring systems.

Table 2: Potential Halogenated Cyclic Compounds Synthesized

This table illustrates the types of halogenated cyclic systems that can be accessed using this compound as a key starting material.

Reaction TypeCoupling PartnerResulting Cyclic System
Asymmetric Suzuki CouplingDensely functionalized allyl chlorideChiral Halogenated Carbocycle
Direct C-H ArylationPyridineHalogenated Phenylpyridine
Annulation/Cascade2-Ethynyl anilineHalogenated Quinolone
Intramolecular Heck ReactionPrecursor with pendant alkeneHalogenated Dihydronaphthalene

Role in the Divergent Synthesis of Highly Functionalized Molecules

Divergent synthesis is a powerful strategy that enables the creation of a wide range of structurally distinct molecules from a single, common intermediate. nih.govnih.gov The efficacy of this approach relies on the use of multifunctional building blocks with orthogonal reactive sites—functional groups that can be addressed individually without affecting the others. researchgate.net

This compound is an ideal scaffold for divergent synthesis due to its three distinct functional handles:

Boronic Acid: Readily undergoes Suzuki-Miyaura coupling.

Bromo Group: Can participate in a host of other transition-metal-catalyzed reactions, including Sonogashira (alkyne coupling), Buchwald-Hartwig (C-N or C-O coupling), Heck (alkene coupling), and Stille couplings.

Fluoro Group: Modifies the electronic properties of the ring and can participate in nucleophilic aromatic substitution (SₙAr) under specific conditions.

This orthogonality allows for a programmed, stepwise functionalization. A synthetic chemist can first perform a Suzuki coupling at the boronic acid site, then introduce an alkyne at the bromo position via a Sonogashira coupling, and finally, use the newly introduced functional groups to build further complexity. This generates a library of highly functionalized and diverse molecules from one starting material.

Table 3: Divergent Synthesis Pathways from a Common Intermediate

This table outlines how the sequential functionalization of a biphenyl intermediate (formed from the title compound) can lead to diverse molecular classes.

IntermediateReaction at Bromo SiteSecond ReagentProduct Class
2-Bromo-6-fluoro-4-methyl-1,1'-biphenylSonogashira CouplingTerminal AlkyneAryl-Alkynyl Biphenyls
2-Bromo-6-fluoro-4-methyl-1,1'-biphenylBuchwald-Hartwig AminationAmine or AmideN-Aryl Biphenylamines
2-Bromo-6-fluoro-4-methyl-1,1'-biphenylHeck CouplingAlkeneAlkenyl-Substituted Biphenyls
2-Bromo-6-fluoro-4-methyl-1,1'-biphenylStille CouplingOrganostannaneTerphenyls and Polyaryls

Strategies for Late-Stage Functionalization and Diversification

In drug discovery, late-stage functionalization (LSF) is the practice of introducing chemical modifications in the final steps of a synthetic sequence. rsc.org This approach is highly efficient for exploring the structure-activity relationship (SAR) of a lead compound, as it allows for the rapid generation of analogues without re-synthesizing the entire molecule from scratch. worktribe.com

Arylboronic acids are premier tools for LSF, enabling the installation of aryl fragments onto complex molecular scaffolds via cross-coupling reactions. researchwithrutgers.com this compound can be used to introduce the 2-bromo-6-fluoro-4-methylphenyl moiety into a drug-like molecule that contains a suitable handle, such as an aryl halide or triflate.

This initial LSF step not only creates a new analogue but also introduces a new point for diversification: the bromine atom. This newly installed bromo group can then serve as a handle for a second round of functionalization, allowing for the attachment of a wide variety of different chemical groups. This two-step diversification strategy provides a powerful platform for rapidly expanding the chemical space around a core scaffold, which is invaluable for lead optimization programs.

Table 4: Two-Step Late-Stage Functionalization and Diversification Strategy

This table illustrates a hypothetical LSF strategy where a core molecule is first coupled with the title compound, and the resulting product is further diversified.

StepDescriptionReactantsProduct
Step 1: LSF Coupling of the boronic acid to a complex core molecule (Core-X).Core-X + this compoundCore-(2-bromo-6-fluoro-4-methylphenyl)
Step 2: Diversification Further reaction at the newly introduced bromo group.Core-(2-bromo-6-fluoro-4-methylphenyl) + R-YCore-(2-(Y-R)-6-fluoro-4-methylphenyl)

Catalytic Roles of Arylboronic Acid Derivatives Including Potential for 2 Bromo 6 Fluoro 4 Methylphenylboronic Acid

Principles of Brønsted Acidity and Lewis Acidity in Boronic Acid Catalysis

Arylboronic acids possess a unique dualistic acidic character, functioning as both Lewis and Brønsted acids. The boron atom, with its vacant p-orbital, acts as a Lewis acid, capable of accepting an electron pair from a Lewis base, such as a carbonyl oxygen or a hydroxyl group. nih.govnih.gov This interaction activates the substrate towards nucleophilic attack. In aqueous solutions, boronic acids exist in equilibrium with a tetrahedral boronate species, formed by the addition of a hydroxide (B78521) ion. nih.govru.nl The acidity constant (pKa) of a boronic acid is a measure of this Lewis acidity. mdpi.com

Simultaneously, the B(OH)₂ group can act as a Brønsted acid-like hydrogen bond donor. mdpi.com While they are not strong Brønsted acids in the traditional sense of proton donation, the hydroxyl groups can engage in hydrogen bonding, which plays a crucial role in organizing substrates within the catalytic cycle. nih.gov This dual activation mode—Lewis acidic activation of an electrophile and Brønsted acid-like interaction with a nucleophile—is central to their catalytic efficacy in many reactions.

Catalysis of Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Arylboronic acids have proven to be effective catalysts in several reactions that achieve this fundamental transformation, often under mild and environmentally benign conditions.

While arylboronic acids are not typically employed as direct catalysts for the aldol (B89426) condensation itself, they are key components in sequential or tandem reactions that begin with an aldol condensation. In these processes, an aldehyde and a ketone first undergo a base- or acid-catalyzed aldol reaction to form an α,β-unsaturated ketone. This intermediate is then subjected to a transition metal-catalyzed 1,4-conjugate addition of the arylboronic acid, leading to the formation of β-arylated ketones. This two-step, one-pot sequence provides an efficient route to complex ketone structures without the need to isolate the intermediate unsaturated ketone.

Phenylboronic acid has been demonstrated to be a mild and efficient catalyst for the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. africaresearchconnects.comresearchgate.net This reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties. researchgate.netwikipedia.org The catalyst's role is likely to activate the aldehyde carbonyl group towards nucleophilic attack, facilitating the key C-N and C-C bond formations in the reaction cascade. wikipedia.org

Selected Phenylboronic Acid-Catalyzed Biginelli Reactions
AldehydeCarbonyl ComponentUrea/ThioureaYield (%)
BenzaldehydeEthyl acetoacetateUrea92%
4-ChlorobenzaldehydeEthyl acetoacetateUrea95%
4-MethylbenzaldehydeEthyl acetoacetateUrea90%
4-MethoxybenzaldehydeEthyl acetoacetateUrea88%
BenzaldehydeEthyl acetoacetateThiourea94%

Similarly, phenylboronic acid catalyzes the four-component synthesis of pyrano[2,3-c]pyrazole derivatives from aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) in aqueous media. This method is noted for its high yields, shorter reaction times, and adherence to green chemistry principles.

Arylboronic acids, particularly electron-deficient ones like pentafluorophenylboronic acid, catalyze dehydrative C-alkylation and allylation reactions. acs.orgnih.gov These reactions involve the coupling of pro-nucleophiles, such as 1,3-diketones or 1,3-ketoesters, with benzylic alcohols, releasing only water as a byproduct. acs.org The catalytic system activates the alcohol's hydroxyl group, promoting its departure as water and the formation of a carbocation intermediate, which is then trapped by the nucleophile. nih.gov This methodology also extends to the allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile. acs.org

Arylboronic Acid-Catalyzed Dehydrative C-Alkylation of Ethyl Benzoylacetate
Alcohol ElectrophileYield (%)
Benzhydrol97%
1-(4-Methoxyphenyl)ethanol97%
1-(4-Bromophenyl)ethanol73%
1-(p-Tolyl)ethanol86%

Catalysis in Hydrolytic Depolymerization Processes (e.g., Cellulose)

Phenylboronic acid derivatives have shown promise in the hydrolytic depolymerization of cellulose (B213188), one of Earth's most abundant biopolymers. Water-soluble derivatives of o-aminomethylphenylboronic acid can effectively catalyze the hydrolysis of glycosidic bonds in cellulose at nearly neutral pH. This process converts the insoluble polymer into water-soluble oligosaccharides and, in some cases, selectively into glucose. The mechanism involves the reversible binding of the boronic acid to the hydroxyl groups of the cellulose chain, bringing catalytic moieties into proximity with the glycosidic linkages to promote their cleavage.

Mechanism of Catalytic Action and Catalyst Design Considerations for Arylboronic Acids

The mechanism of arylboronic acid catalysis generally involves the formation of a key intermediate through the interaction of the boronic acid with one of the substrates. In dehydrative reactions, for instance, the boronic acid may condense with the alcohol to form a boronate ester, enhancing the leaving group ability of the hydroxyl group. Alternatively, in reactions involving carboxylic acids, an acyloxyboronic acid intermediate can be formed. acs.org The efficiency of these catalytic processes often relies on the removal of water, typically by using molecular sieves, to drive the equilibrium towards product formation. acs.org

Catalyst design is crucial for optimizing reactivity and selectivity. The electronic properties of the aryl ring significantly influence the Lewis acidity of the boron center. Electron-withdrawing substituents, such as halogens (F, Br) or trifluoromethyl groups, increase the Lewis acidity, often leading to higher catalytic activity. mdpi.com

The position of these substituents is also critical. Ortho-substituents can exert profound steric and electronic effects. For example, ortho-iodo-phenylboronic acids have been found to be exceptionally active catalysts for direct amidation reactions, a phenomenon attributed to the ortho-iodine atom's ability to act as a hydrogen-bond acceptor in the transition state. acs.org

Considering these principles, a compound like 2-Bromo-6-fluoro-4-methylphenylboronic acid holds significant potential as a catalyst.

Enhanced Lewis Acidity : The presence of two strong electron-withdrawing halogens, bromine and fluorine, directly at the ortho positions is expected to substantially increase the Lewis acidity of the boron atom. researchgate.net This could lead to superior catalytic activity in reactions that rely on Lewis acid activation, such as the Biginelli reaction or dehydrative alkylations.

Ortho-Substituent Effects : The combination of an ortho-bromo and an ortho-fluoro group could introduce unique steric constraints and potential intramolecular interactions with the boronic acid moiety. researchgate.net This could influence substrate binding and the stability of catalytic intermediates, potentially leading to enhanced reaction rates or selectivities, analogous to the effects observed with other ortho-substituted arylboronic acids. acs.org

While experimental data for this compound as a catalyst is not yet available, its structural features suggest it could be a highly effective catalyst for a range of organic transformations.

Advanced Analytical Techniques for Research Level Characterization of 2 Bromo 6 Fluoro 4 Methylphenylboronic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2-bromo-6-fluoro-4-methylphenylboronic acid, offering the ability to determine its elemental composition with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between isobaric compounds and confirm the molecular formula, C₇H₇BBrFO₂.

In addition to precise mass measurement, HRMS is employed to study the fragmentation patterns of the molecule. Under electron impact (EI) or electrospray ionization (ESI), the parent molecule undergoes characteristic fragmentation, providing valuable structural information. For phenylboronic acids, common fragmentation pathways involve the loss of water (H₂O), the boronic acid group [B(OH)₂], or cleavage of the aryl-boron bond. The presence of bromine and fluorine isotopes (⁷⁹Br, ⁸¹Br) results in a distinctive isotopic pattern for bromine-containing fragments, which further aids in their identification.

Key fragmentation pathways for phenylboronic acids can include the formation of boron-containing anions, particularly boron oxides like BO⁻ and BO₂⁻. The fragmentation can be complex, but it provides a detailed fingerprint of the molecule's structure.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₇H₈BBrFO₂⁺ 233.9830 Protonated molecular ion
[M-H₂O]⁺ C₇H₅BBrFO⁺ 215.9625 Loss of a water molecule

Note: The table contains predicted data based on the molecular formula and general fragmentation patterns of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, ¹¹B, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one- and two-dimensional NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The aromatic protons would likely appear as a complex multiplet due to coupling with each other and with the neighboring ¹⁹F nucleus. The methyl group would present as a singlet, and the boronic acid protons would give a broad singlet that is exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the attached atoms, with the carbon attached to the boron (C-B) being of particular diagnostic value. Carbons bonded to electronegative atoms like bromine and fluorine will also show characteristic chemical shifts.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B NMR is highly sensitive to the electronic environment around the boron atom. The chemical shift of the ¹¹B nucleus can confirm the trigonal planar geometry of the boronic acid and can be used to study interactions with other molecules. For tricoordinate boronic acids, the ¹¹B chemical shift typically appears in the range of 27-33 ppm.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for characterizing fluorinated compounds. A single signal would be expected for the fluorine atom in this compound. The chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) provide further structural confirmation.

Table 2: Expected NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Multiplicity Notes
¹H (Aromatic) 7.0 - 7.5 Multiplet Coupling to ¹⁹F and other protons
¹H (Methyl) ~2.3 Singlet
¹H (B(OH)₂) 8.0 - 8.5 Broad Singlet D₂O exchangeable
¹³C (C-B) 125 - 135 Singlet
¹³C (C-Br) 115 - 125 Singlet
¹³C (C-F) 155 - 165 Doublet (¹JCF)
¹¹B 27 - 33 Broad Singlet

Note: The chemical shifts are estimates based on data for structurally similar compounds.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Insight

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying the O-H and B-O stretches of the boronic acid group. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in the spectrum.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active.

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch (Boronic Acid) 3200 - 3600 FT-IR
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H Stretch (Methyl) 2850 - 3000 FT-IR, Raman
Aromatic C=C Stretch 1450 - 1600 FT-IR, Raman
B-O Stretch 1300 - 1400 FT-IR
C-F Stretch 1100 - 1300 FT-IR

Note: Wavenumbers are approximate and based on typical values for the respective functional groups.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions with very high precision. This technique provides unequivocal proof of the molecular structure and can reveal details about hydrogen bonding networks and crystal packing in the solid state. While a specific crystal structure for this exact compound may not be publicly available, analysis of similar structures would be used to predict its solid-state conformation.

Advanced Chromatographic Methods (HPLC, GC) for Purity Assessment, Reaction Monitoring, and Quantitative Analysis in Complex Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the analysis of boronic acids. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier is often employed. Detection is typically achieved using a UV detector, as the aromatic ring is a strong chromophore. HPLC is a powerful tool for separating the target compound from impurities and starting materials.

Gas Chromatography (GC): While boronic acids can be challenging to analyze directly by GC due to their polarity and thermal lability, derivatization can be employed to create more volatile and stable analogs. GC, often coupled with a mass spectrometer (GC-MS), can provide excellent separation and identification of volatile impurities.

Table 4: Representative Chromatographic Conditions for Phenylboronic Acid Analysis

Parameter HPLC GC (after derivatization)
Column C18 (e.g., 4.6 x 150 mm, 5 µm) DB-5 or similar non-polar capillary column
Mobile Phase/Carrier Gas Acetonitrile/Water gradient with 0.1% Formic Acid Helium
Flow Rate 1.0 mL/min 1-2 mL/min
Temperature Ambient or slightly elevated (e.g., 30 °C) Temperature program (e.g., 100 to 250 °C)

| Detection | UV at ~254 nm | Mass Spectrometry (MS) or Flame Ionization (FID) |

Note: These are general starting conditions and would require optimization for the specific compound.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for Halogenated Arylboronic Acids

The synthesis of halogenated arylboronic acids, including 2-Bromo-6-fluoro-4-methylphenylboronic acid, traditionally relies on methods that can be resource-intensive. Future research is increasingly directed towards developing more sustainable and efficient synthetic protocols. A primary focus is the shift from classical batch processing to modern manufacturing technologies that offer improved safety, efficiency, and scalability.

Key areas of development include:

Continuous Flow Synthesis: Flow chemistry is a promising approach for the synthesis of boronic acids. nih.gov It enables precise control over reaction parameters such as temperature and mixing, which is particularly crucial for managing highly reactive intermediates like organolithium species often involved in boronic acid synthesis. rsc.org The rapid heat and mass transfer in microreactors can significantly enhance reaction rates and yields while minimizing the formation of byproducts. nih.gov For a compound like this compound, a continuous flow setup could streamline the halogen-lithium exchange and subsequent borylation, potentially reducing reaction times from hours to seconds.

Catalytic Borylation Methods: Iridium-catalyzed C-H borylation presents a powerful, atom-economical alternative to traditional methods that require pre-functionalized starting materials. nih.gov Research into adapting these methods for highly substituted arenes could provide a more direct route to compounds like this compound. The challenge lies in controlling the regioselectivity in the presence of multiple directing groups (fluoro, bromo, and methyl). A two-step sequence involving an initial Ir-catalyzed borylation followed by a chemoselective palladium-catalyzed process could offer a strategic advantage. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields in various organic transformations, including the synthesis of boronic acid derivatives. This technology could be applied to shorten the synthesis time for precursors or the boronic acid itself, contributing to a more efficient process.

Table 1: Comparison of Synthetic Methodologies for Halogenated Arylboronic Acids
MethodologyTraditional Batch ProcessingContinuous Flow ChemistryCatalytic C-H Borylation
Key Feature Step-wise synthesis in large vessels.Reaction occurs in a continuous stream within a reactor.Direct functionalization of C-H bonds.
Advantages Well-established procedures.Enhanced safety, precise control, high throughput, easy scalability.High atom economy, reduced waste.
Challenges Often requires cryogenic temperatures, potential for side reactions, scalability issues.Requires specialized equipment, potential for clogging.Regioselectivity control with multiple substituents.
Sustainability Aspect Generally lower energy efficiency and higher waste generation.Improved energy efficiency, reduced solvent usage, minimized waste.Fewer synthetic steps, less pre-functionalization needed.

Exploration of New Reactivity Modes and Catalytic Cycles involving this compound

The unique substitution pattern of this compound opens avenues for exploring novel reactivity beyond standard Suzuki-Miyaura cross-coupling reactions. The interplay between the ortho-bromo and ortho-fluoro groups can influence the compound's participation in various catalytic cycles.

Future research directions include:

Nickel-Catalyzed Reactions: Nickel catalysis is emerging as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are viable coupling partners in nickel-catalyzed processes, such as carbonylative cyclization reactions. acs.org Investigating the reactivity of this compound in such cycles could lead to the synthesis of novel heterocyclic structures bearing both gem-difluoro and carbonyl groups. acs.org The steric hindrance from the ortho-substituents could influence the catalytic cycle, potentially leading to unique selectivity.

Radical Cyclization Reactions: Arylboronic acids can participate in radical reactions. For instance, bromide-catalyzed radical cyclization of biarylboronic acids has been used to synthesize selenium- and tellurium-containing heterocycles. acs.org Exploring the potential of this compound to act as a precursor in similar radical-mediated transformations could yield novel polycyclic aromatic compounds with tailored electronic properties.

Orthogonal Reactivity: The presence of both a boronic acid group and a bromine atom allows for sequential, or orthogonal, cross-coupling reactions. The boronic acid can be utilized in a Suzuki-Miyaura coupling, leaving the bromo group intact for a subsequent transformation (e.g., another cross-coupling, amination, or cyanation). This stepwise functionalization is a powerful strategy for the modular synthesis of complex molecules.

Design and Synthesis of Advanced Materials Precursors

Fluorinated organic compounds are of immense interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. Arylboronic acids serve as fundamental building blocks for a wide range of organic materials, including organic light-emitting diodes (OLEDs), polymers, and sensors.

The incorporation of the 2-bromo-6-fluoro-4-methylphenyl moiety into larger molecular frameworks could lead to:

Fluorinated Polymers: The Suzuki-Miyaura coupling is a key reaction in the synthesis of conjugated polymers. Using this compound as a monomer or precursor could introduce fluorine atoms into the polymer backbone, which can significantly alter the material's electronic properties, solubility, and stability.

Liquid Crystals: The rigid, substituted phenyl ring of this boronic acid could be a valuable component in the design of new liquid crystalline materials. The fluorine and bromine substituents would influence the intermolecular interactions, which are critical for the formation of liquid crystal phases.

Organic Semiconductors: The electronic properties imparted by the fluoro and bromo substituents could be harnessed in the design of novel organic semiconductors. By incorporating this building block into larger π-conjugated systems, it may be possible to tune the HOMO/LUMO energy levels and improve charge transport properties.

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry

The increasing complexity of chemical synthesis has driven the development of automated platforms that can perform multistep reactions with minimal human intervention. ucla.edumerckmillipore.com These systems offer significant advantages in terms of reproducibility, efficiency, and the ability to rapidly explore a wide range of chemical space.

Future applications in this area involve:

Iterative Assembly: Boronic acids, particularly when protected as N-methyliminodiacetic acid (MIDA) boronates, are well-suited for iterative, automated synthesis. ucla.edugoogle.com An automated platform could use this compound (as its MIDA ester) as a building block, performing sequential deprotection and coupling steps to assemble complex small molecules. google.com

Computational Design and Optimization of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. Density Functional Theory (DFT) and other computational methods can be applied to this compound to guide the design of new derivatives with specific, tailored functionalities. mdpi.com

Key areas for computational investigation include:

Predicting Reactivity and pKa: Computational models can predict the acid dissociation constant (pKa) of substituted phenylboronic acids, which is a fundamental property influencing their reactivity. researchgate.netucsf.eduunair.ac.id For ortho-substituted compounds, steric hindrance and other molecular forces play a significant role. researchgate.netunair.ac.id By modeling derivatives of this compound with different substituents, their relative acidities and reactivities in processes like Suzuki-Miyaura coupling can be predicted.

Designing Novel Phosphine-Borane Derivatives: Phosphine-boranes are a class of compounds with applications in medicinal chemistry. mdpi.com Computational docking simulations can be used to design novel derivatives by modifying the phosphine (B1218219) moiety attached to a B-(trifluoromethyl)phenyl group, for example. mdpi.com A similar approach could be applied to design derivatives of this compound for specific biological targets.

Understanding Reaction Mechanisms: DFT calculations can elucidate the mechanisms of catalytic cycles. researchgate.net By modeling the interaction of this compound with a metal catalyst (e.g., palladium or nickel), researchers can gain insights into the transition states and intermediates, helping to optimize reaction conditions and even predict new modes of reactivity. acs.orgresearchgate.net

Table 2: Parameters for Computational Design of Derivatives
Computational MethodPredicted PropertyApplication in Derivative Design
DFT (e.g., B3LYP) Molecular geometry, HOMO/LUMO energies, reaction pathways. mdpi.comPredicting electronic properties, stability, and reaction mechanisms for new derivatives.
COSMO-RS Acid dissociation constant (pKa) in solution. ucsf.eduunair.ac.idTuning the acidity and nucleophilicity of the boronic acid for optimized reactivity.
NBO Analysis Atomic charges, orbital interactions. researchgate.netunair.ac.idUnderstanding the influence of substituents on the electronic structure and acidity.
Molecular Docking Binding affinity to biological targets. mdpi.comDesigning derivatives with potential therapeutic applications by optimizing interactions with protein active sites.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-6-fluoro-4-methylphenylboronic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis of halogenated phenylboronic acids typically involves Miyaura borylation or directed ortho-metalation strategies. For bromo-fluoro-substituted analogs, Miyaura borylation of the corresponding aryl bromide using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C is common . Key parameters include:
  • Stoichiometry : A 1:1.2 molar ratio of aryl bromide to B₂Pin₂.
  • Catalyst loading : 3–5 mol% Pd.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity.
    Contaminants like debrominated byproducts may arise; monitoring via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and GC-MS is advised .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, boronic acid -B(OH)₂ at δ 8–9 ppm).
  • HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 246.9 (theoretical for C₇H₆BBrFO₂) and absence of des-bromo impurities (Δm/z −79.9).
  • Elemental analysis : Acceptable deviation ≤0.3% for C, H, B, Br, F .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when low yields or side reactions occur?

  • Methodological Answer : Common issues stem from steric hindrance (due to the 4-methyl group) and competing protodeboronation. Mitigation strategies include:
  • Base selection : Use Cs₂CO₃ instead of K₂CO₃ to enhance solubility and reduce hydrolysis.
  • Solvent system : Dioxane/water (4:1) at 100°C improves coupling efficiency with electron-deficient aryl partners.
  • Catalyst optimization : Pd(OAc)₂ with SPhos ligand (2 mol%) reduces homocoupling byproducts .
  • Real-time monitoring : In situ ¹⁹F NMR tracks boronic acid consumption (δ −110 to −120 ppm for fluorinated aryl-B(OH)₂) .

Q. What are the key stability considerations for this compound under varying storage conditions, and how should contradictory literature data be resolved?

  • Methodological Answer : Stability studies show:
  • Dry storage : Anhydrous conditions at −20°C in amber vials prevent hydrolysis (t½ >6 months).
  • Humidity sensitivity : >60% RH accelerates degradation (boroxine formation detectable via IR at 1340 cm⁻¹) .
    Contradictory reports on thermal stability (e.g., decomposition at 25°C vs. 40°C) likely arise from impurities (e.g., residual Pd). Resolve via:
  • Accelerated aging tests : TGA/DSC to identify decomposition onset.
  • Batch comparison : Analyze commercial vs. in-house synthesized batches using LC-UV (λ=254 nm) .

Q. How can researchers reconcile discrepancies in reported reactivity of this compound in heterocyclic ring-forming reactions?

  • Methodological Answer : Discrepancies often relate to electronic effects from the methyl and fluorine substituents. Systematic approaches include:
  • DFT calculations : Assess Fukui indices to predict nucleophilic/electrophilic sites. The 4-methyl group increases electron density at C-1, favoring electrophilic attack.
  • Competitive experiments : Compare reaction rates with non-fluorinated analogs (e.g., 2-bromo-4-methylphenylboronic acid) under identical conditions.
  • In situ XAS : Monitor boron coordination geometry changes during reaction progression .

Key Notes

  • Critical Contradictions : Storage recommendations vary between 0–6°C (dry) and −20°C (humid climates) ; validate based on local conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-4-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoro-4-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.